molecular formula C10H10O B062514 2,3-dihydro-1H-indene-1-carbaldehyde CAS No. 159496-97-6

2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No. B062514
M. Wt: 146.19 g/mol
InChI Key: CMKDJMDGRSJZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound that belongs to the family of indene derivatives. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, which make it a versatile compound for organic synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-dihydro-1H-indene-1-carbaldehyde are not well studied. However, it is known to have low toxicity and is not harmful to humans or animals at normal concentrations. It is also not known to have any significant environmental impact.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-dihydro-1H-indene-1-carbaldehyde in lab experiments are its high yield, excellent purity, and versatility in organic synthesis. However, the limitations of using this compound are its high cost and limited availability.

Future Directions

There are several future directions for the use of 2,3-dihydro-1H-indene-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it can be used as a starting material for the synthesis of novel pharmaceuticals and agrochemicals. Finally, the investigation of its potential as a catalyst in various chemical reactions is also an exciting future direction.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1-carbaldehyde is an essential compound in scientific research due to its unique chemical properties. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Furthermore, it is used as a fluorescent probe for the detection of metal ions in biological systems. The synthesis method of 2,3-dihydro-1H-indene-1-carbaldehyde is straightforward, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, which makes it an exciting area of study.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde can be achieved through various methods. One of the commonly used methods is the condensation reaction of 2,3-dihydro-1H-indene and paraformaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions using anhydrous ethanol as a solvent. The yield of this method is high, and the purity of the product is also excellent.

Scientific Research Applications

2,3-dihydro-1H-indene-1-carbaldehyde has several scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in organic synthesis for the preparation of various indene derivatives. Furthermore, it is used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2,3-dihydro-1H-indene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDJMDGRSJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-1-carbaldehyde

CAS RN

37414-43-0
Record name 2,3-dihydro-1H-indene-1-carbaldehyde
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